molecular formula C8H6I2O2 B13755671 1-(2-Hydroxy-3,5-diiodophenyl)ethan-1-one CAS No. 7191-46-0

1-(2-Hydroxy-3,5-diiodophenyl)ethan-1-one

Cat. No.: B13755671
CAS No.: 7191-46-0
M. Wt: 387.94 g/mol
InChI Key: WFFXKQMPZIZNOI-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3,5-diiodophenyl)ethan-1-one is an organic compound with the molecular formula C8H6I2O2 It is characterized by the presence of two iodine atoms and a hydroxyl group attached to a phenyl ring, along with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Hydroxy-3,5-diiodophenyl)ethan-1-one can be synthesized through several methods. One common approach involves the iodination of 2-hydroxyacetophenone. The reaction typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atoms at the 3 and 5 positions of the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-3,5-diiodophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions to replace the iodine atoms.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC)
1-(2-Hydroxy-3,5-diiodophenyl)ethan-1-one can be effectively separated using reverse-phase HPLC methods. The Newcrom R1 HPLC column is particularly suitable for this purpose. The mobile phase typically consists of acetonitrile and water with phosphoric acid, although for mass-spectrometry applications, formic acid is recommended instead. This method allows for the scalable analysis and isolation of impurities, which is crucial in pharmacokinetic studies .

Recent studies have highlighted the antimicrobial properties of this compound. It has shown notable activity against various bacterial strains:

  • Staphylococcus aureus (MRSA) : Minimum Inhibitory Concentration (MIC) = 7.81 µg/mL
  • Bordetella bronchiseptica : MIC = 62.5 µg/mL
  • Candida spp. : MIC values ranging from 15.62 µg/mL to 500 µg/mL .

These findings suggest that this compound could serve as a potent candidate for developing new antimicrobial agents.

Case Study 1: Antimicrobial Efficacy

In a study published in the International Journal of Molecular Sciences, researchers synthesized a series of derivatives based on acylhydrazones that included the target compound. They evaluated their antimicrobial activity against various pathogens, confirming that derivatives containing the diiodophenyl substituent exhibited significant antibacterial effects against Gram-positive bacteria .

Case Study 2: Analytical Method Development

A study focused on optimizing HPLC conditions for analyzing compounds similar to this compound. It demonstrated that using smaller particle sizes in the column improved resolution and reduced analysis time significantly, making it suitable for high-throughput screening in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3,5-diiodophenyl)ethan-1-one involves its interaction with specific molecular targets. The hydroxyl and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxy-3-iodophenyl)ethan-1-one
  • 1-(2-Hydroxy-4,6-diiodophenyl)ethan-1-one
  • 1-(2-Hydroxy-3,5-dibromophenyl)ethan-1-one

Uniqueness

1-(2-Hydroxy-3,5-diiodophenyl)ethan-1-one is unique due to the specific positioning of the iodine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of two iodine atoms enhances its potential for radiolabeling and imaging applications compared to similar compounds with fewer or different halogen substitutions .

Biological Activity

1-(2-Hydroxy-3,5-diiodophenyl)ethan-1-one, commonly referred to as a derivative of hydroxyacetophenone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound, supported by relevant research findings.

Synthesis

The synthesis of this compound typically involves the iodination of hydroxyacetophenone derivatives. Various methods have been employed to achieve this, including environmentally friendly approaches that utilize green chemistry principles. For instance, one study reported the synthesis of this compound through a cyclocondensation reaction involving sodium N,N-diethyldithiocarbamate, yielding a high percentage of product purity .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Research has shown that this compound possesses potent inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported as low as 0.12 µg/mL, indicating strong bactericidal effects .

Table 1: Antimicrobial Activity of this compound

Microbial StrainMIC (µg/mL)
Staphylococcus aureus0.12
Bacillus subtilis0.48
Escherichia coli7.81
Acinetobacter pittii7.81
Pseudomonas aeruginosaNo activity

Enzyme Inhibition

In addition to its antimicrobial properties, the compound has been evaluated for its enzyme inhibition capabilities. Studies indicate that it acts as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer’s disease. The IC50 values for AChE inhibition range from 28.76 nM to 62.11 nM across various derivatives of hydroxyacetophenone . Notably, compounds derived from this structure have shown promising results in enhancing cognitive function by inhibiting AChE.

Table 2: AChE Inhibition Potency

CompoundIC50 (nM)
Compound 128.76
Compound 222.13
Compound 423.71
Compound 562.11

Case Studies and Research Findings

Several studies have explored the biological potential of derivatives of hydroxyacetophenone:

  • Antimicrobial Efficacy : A study demonstrated that various synthesized flavonoids based on the hydroxyacetophenone structure exhibited strong antimicrobial activity against resistant strains, reinforcing the potential application of these compounds in treating infections caused by multi-drug resistant bacteria .
  • Cognitive Enhancement : Research focusing on the AChE inhibitory effects highlighted that certain derivatives could significantly improve cognitive functions in animal models, suggesting their potential use in neurodegenerative disease therapies .
  • Antioxidant Properties : Beyond antimicrobial and enzyme inhibition activities, derivatives of this compound have also shown antioxidant properties. This aspect is particularly relevant for preventing oxidative stress-related diseases, further broadening the therapeutic scope .

Properties

CAS No.

7191-46-0

Molecular Formula

C8H6I2O2

Molecular Weight

387.94 g/mol

IUPAC Name

1-(2-hydroxy-3,5-diiodophenyl)ethanone

InChI

InChI=1S/C8H6I2O2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-3,12H,1H3

InChI Key

WFFXKQMPZIZNOI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)I)I)O

Origin of Product

United States

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